molecular formula C7H12N2O B13856074 N-(2-furylmethyl)ethylenediamine CAS No. 5700-58-3

N-(2-furylmethyl)ethylenediamine

Cat. No.: B13856074
CAS No.: 5700-58-3
M. Wt: 140.18 g/mol
InChI Key: SDYAGGMEBLMHCR-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)ethylenediamine: is an organic compound that features a furan ring attached to an ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)ethylenediamine typically involves the reaction of furfurylamine with ethylenediamine under controlled conditions. One common method includes the following steps:

    Michael Addition: Furfurylamine is reacted with ethylenediamine in the presence of a catalyst such as iron(III) chloride at room temperature.

    Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-furylmethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethylenediamine backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

N-(2-furylmethyl)ethylenediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)ethylenediamine involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to various biological effects. The compound’s molecular targets include metal ions such as iron and copper, which are essential for many enzymatic processes .

Comparison with Similar Compounds

    Ethylenediamine: A simpler analog without the furan ring.

    N-(2-hydroxyethyl)ethylenediamine: Contains a hydroxyethyl group instead of a furylmethyl group.

    N-(2-chloroethyl)ethylenediamine: Contains a chloroethyl group instead of a furylmethyl group.

Uniqueness: N-(2-furylmethyl)ethylenediamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile ligand in coordination chemistry and a potential therapeutic agent .

Properties

CAS No.

5700-58-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C7H12N2O/c8-3-4-9-6-7-2-1-5-10-7/h1-2,5,9H,3-4,6,8H2

InChI Key

SDYAGGMEBLMHCR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCN

Origin of Product

United States

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